Tetrahydrothiophene-3,4-diamine 1,1-dioxide
Overview
Description
Tetrahydrothiophene-3,4-diamine 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S. It is a derivative of thiophene, characterized by the presence of two amino groups at positions 3 and 4, and a sulfone group at position 1,1.
Preparation Methods
The synthesis of Tetrahydrothiophene-3,4-diamine 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene or its derivatives.
Oxidation: The thiophene ring is oxidized to introduce the sulfone group at the 1,1 position.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Tetrahydrothiophene-3,4-diamine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfone group to other sulfur-containing functionalities.
Substitution: The amino groups at positions 3 and 4 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but may include derivatives with modified functional groups.
Scientific Research Applications
Tetrahydrothiophene-3,4-diamine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Tetrahydrothiophene-3,4-diamine 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and other interactions, while the amino groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Tetrahydrothiophene-3,4-diamine 1,1-dioxide can be compared with other similar compounds such as:
Tetrahydrothiophene 1,1-dioxide: Lacks the amino groups at positions 3 and 4, making it less reactive in certain chemical reactions.
3,4-Diaminotetrahydrothiophene: Lacks the sulfone group, affecting its solubility and reactivity.
Sulfolane: A related compound used as a solvent, but without the amino groups.
The presence of both amino and sulfone groups in this compound makes it unique and versatile for various applications .
Properties
IUPAC Name |
1,1-dioxothiolane-3,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSRKYMXSFBHOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248527 | |
Record name | 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85105-75-5 | |
Record name | 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85105-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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